![molecular formula C4H6N2OS2 B169945 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol CAS No. 129526-60-9](/img/structure/B169945.png)
5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound with the molecular formula C4H6N2OS2 It is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing oxygen, nitrogen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol typically involves the reaction of appropriate thiosemicarbazides with carbon disulfide under basic conditions, followed by cyclization. One common method includes:
Reaction of thiosemicarbazide with carbon disulfide: This step forms a dithiocarbazate intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of an oxidizing agent to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to ensure high yield and purity, along with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The methylthio group can be substituted with other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocycles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or iodine can be used for oxidation reactions.
Nucleophiles: Amines or alcohols can be used for substitution reactions.
Cyclization agents: Acidic or basic conditions can facilitate cyclization reactions.
Major Products Formed
Disulfides: Formed from oxidation of the thiol group.
Substituted derivatives: Formed from nucleophilic substitution reactions.
Complex heterocycles: Formed from cyclization reactions.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
The oxadiazole scaffold has been extensively studied for its anticancer properties. Recent studies have shown that derivatives of 1,3,4-oxadiazoles, including those with a thiol group like 5-[(methylthio)methyl]-1,3,4-oxadiazole-2-thiol, exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Zheng et al. synthesized novel derivatives that demonstrated potent telomerase inhibitory activity against gastric cancer cell lines with IC50 values comparable to established anticancer drugs .
- Bajaj et al. reported that derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione exhibited strong anticancer potential against the MCF-7 breast cancer cell line .
Antimicrobial Properties
The compound has also shown promising results in antimicrobial applications:
- In vitro studies demonstrated that derivatives of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida albicans .
Agricultural Applications
Pesticide Development
The biological activity of oxadiazoles extends to agricultural applications as potential pesticides. Research indicates that certain oxadiazole derivatives possess insecticidal and fungicidal properties:
- Compounds with the oxadiazole moiety have been evaluated for their effectiveness against agricultural pests and pathogens. Their ability to disrupt cellular processes in pests makes them candidates for developing new agrochemicals .
Material Science Applications
Polymer Chemistry
The unique chemical structure of this compound allows it to be used in the synthesis of advanced materials:
- The incorporation of oxadiazole units into polymers can enhance thermal stability and mechanical properties. Studies have explored the use of such compounds in creating high-performance polymeric materials suitable for various industrial applications .
Case Studies and Findings
Application Area | Compound | Findings |
---|---|---|
Anticancer | 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione | Significant cytotoxicity against MCF-7 cells (GI50 < 10 µM) |
Antimicrobial | 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | Broad-spectrum antibacterial activity (MIC: 0.5–8 μg/mL) |
Agricultural | Various oxadiazole derivatives | Effective against pests and pathogens in agricultural settings |
Material Science | Oxadiazole-based polymers | Enhanced thermal stability and mechanical properties |
Mechanism of Action
The mechanism of action of 5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol involves its interaction with biological molecules. The thiol group can form covalent bonds with proteins, affecting their function. The oxadiazole ring can interact with nucleic acids, potentially disrupting their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 5-Methylthio-1,3,4-thiadiazole-2-thiol
- 2-Amino-5-(methylthio)-1,3,4-thiadiazole
- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
Uniqueness
5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol is unique due to the presence of both an oxadiazole ring and a thiol group, which confer distinct chemical reactivity and biological activity compared to similar compounds. This dual functionality makes it a versatile compound for various applications in research and industry.
Biological Activity
5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This compound features an oxadiazole ring and a thiol group, which contribute to its unique chemical reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant research findings.
Molecular Formula: C4H6N2OS2
IUPAC Name: 5-(methylsulfanylmethyl)-3H-1,3,4-oxadiazole-2-thione
The presence of both the oxadiazole ring and thiol functionality provides a basis for diverse interactions with biological molecules, enhancing its potential therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of oxadiazole compounds can inhibit the growth of various microbial strains. For instance:
- In vitro studies demonstrated activity against Mycobacterium tuberculosis and other resistant strains .
- Compounds with similar structures have been reported to possess effective antibacterial and antifungal activities .
Anticancer Activity
The anticancer potential of this compound has been a focal point in recent research. Several studies have evaluated its efficacy against various cancer cell lines:
- Cell Line Sensitivity: The compound showed IC50 values of 0.67 µM against PC-3 prostate cancer cells and 0.80 µM against HCT-116 colon cancer cells .
- Mechanism of Action: The mechanism involves the disruption of nucleic acid structures and covalent bonding with proteins due to the thiol group, which may lead to altered cellular functions .
Synthesis Methods
The synthesis of this compound typically involves:
- Reaction of Thiosemicarbazides with Carbon Disulfide: This step forms a dithiocarbazate intermediate.
- Cyclization: The intermediate undergoes cyclization in the presence of oxidizing agents to form the oxadiazole ring.
Case Studies
Several case studies highlight the biological activity of this compound:
Properties
IUPAC Name |
5-(methylsulfanylmethyl)-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS2/c1-9-2-3-5-6-4(8)7-3/h2H2,1H3,(H,6,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBNZQOVLWBDMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NNC(=S)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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